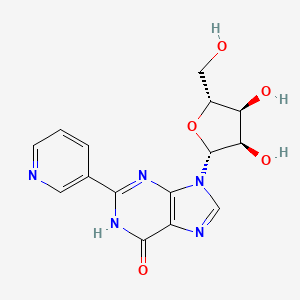
(2R,3R,4S,5R)-2-(6-Hydroxy-2-(pyridin-3-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R,4S,5R)-2-(6-Hydroxy-2-(pyridin-3-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C15H15N5O5 and its molecular weight is 345.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2R,3R,4S,5R)-2-(6-Hydroxy-2-(pyridin-3-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that exhibits significant biological activity due to its unique structural characteristics. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.
Structural Overview
This compound is characterized by:
- A tetrahydrofuran ring that enhances its solubility and biological interactions.
- Hydroxymethyl and purine moieties which are crucial for its biological activity.
The stereochemistry of the compound contributes to its binding affinity with various biological targets, making it a subject of interest in pharmacological studies.
- Adenosine Receptor Modulation : Similar compounds have been shown to interact with adenosine receptors, which play critical roles in various physiological processes. The presence of the purine structure suggests potential agonistic or antagonistic activity on these receptors .
- Cytokinin Activity : Research indicates that derivatives of tetrahydrofuran compounds can act as cytokinins, influencing plant growth and development by modulating hormonal pathways . The specific arrangement of functional groups in this compound may enhance its cytokinin-like activity.
- Endocrine Disruption : Some studies have highlighted the potential for tetrahydrofuran derivatives to disrupt endocrine functions in animal models. For instance, certain THF-diols have been observed to block sexual behavior in rats at specific concentrations .
Case Studies
- Cytokinin Bioassays : In a study assessing the biological activity of tetrahydrofuran derivatives, compounds similar to our target showed varying degrees of efficacy in traditional cytokinin bioassays (e.g., tobacco callus and wheat leaf senescence). These studies help establish a baseline for understanding the potential agricultural applications of such compounds .
- Endocrine Disruption Studies : Another significant study demonstrated that oral delivery of certain THF-diols resulted in complete blockage of sexual behavior in male and female rats at concentrations as low as 2 ppm. This finding raises concerns about the environmental impact and safety profiles of these compounds .
Comparative Analysis
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | Adenosine receptor modulation | Potential agonist/antagonist properties |
| THF-Diols | Structure | Endocrine disruption | Blocks sexual behavior in rats at low doses |
| Cytokinin Derivatives | Structure | Plant growth regulation | Efficacy in cytokinin bioassays |
Properties
Molecular Formula |
C15H15N5O5 |
|---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pyridin-3-yl-1H-purin-6-one |
InChI |
InChI=1S/C15H15N5O5/c21-5-8-10(22)11(23)15(25-8)20-6-17-9-13(20)18-12(19-14(9)24)7-2-1-3-16-4-7/h1-4,6,8,10-11,15,21-23H,5H2,(H,18,19,24)/t8-,10-,11-,15-/m1/s1 |
InChI Key |
KDLAFWBQJDKNNX-ORXWAGORSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















